molecular formula C16H20N6O B2880062 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380088-82-2

4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2880062
CAS No.: 2380088-82-2
M. Wt: 312.377
InChI Key: PKDKQUMYOZZBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropylpyrimidine moiety and a methoxypyrimidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 6-cyclopropylpyrimidine-4-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methoxypyrimidine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for anti-tubercular activity.

Uniqueness

4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of a cyclopropylpyrimidine moiety and a methoxypyrimidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-23-15-4-5-17-16(20-15)22-8-6-21(7-9-22)14-10-13(12-2-3-12)18-11-19-14/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDKQUMYOZZBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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